AC-Met-amc

描述

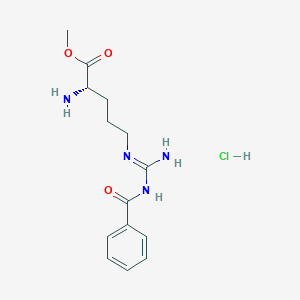

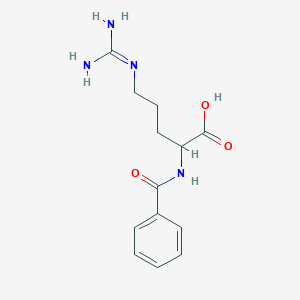

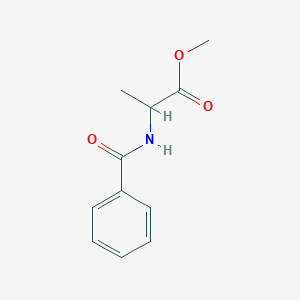

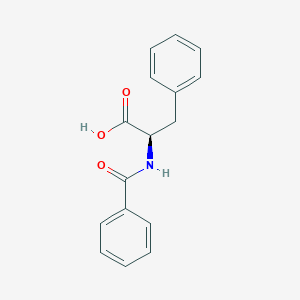

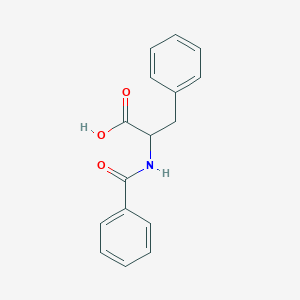

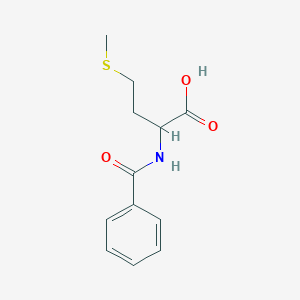

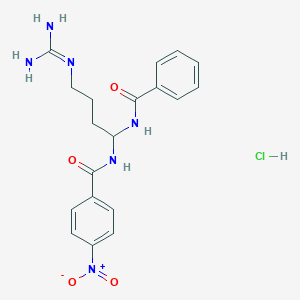

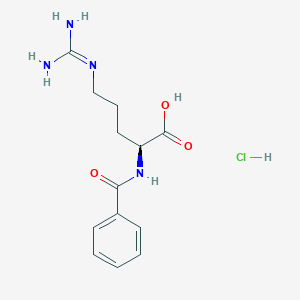

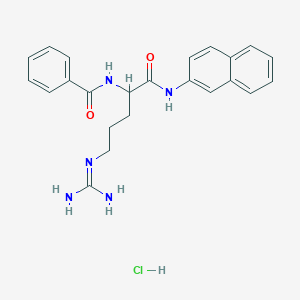

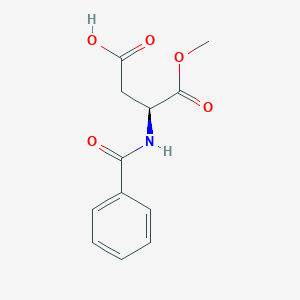

AC-Met-amc is a substrate for acylamino acid-releasing enzyme [EC 3.4.19.1] . It has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S .

Synthesis Analysis

The aminopeptidase activity of acylpeptide hydrolase (APEH) in the crude extract was measured using the fluorogenic substrate Ac-Met-AMC . The reaction mixture, containing the appropriate amount of crude extracts in 50 mM Tris–HCl buffer pH 7.5, was preincubated at 37 °C .Physical And Chemical Properties Analysis

AC-Met-amc has a molecular weight of 348.42 and a chemical formula of C₁₇H₂₀N₂O₄S . It should be stored at temperatures below -15°C .科学研究应用

Aluminum Matrix Composites (AMCs) Research

Field

Materials Science and Engineering

Application Summary

AC-Met-amc, or Aluminum Matrix Composites (AMCs), are developed with micro/nano-reinforcements and are attractive candidates for various applications due to their high strength-to-weight ratio and outstanding tribological, mechanical, electrical, and thermal characteristics .

Methods of Application

The fabrication of AMCs involves processing and manufacturing processes that are influenced by parametric factors. Challenges such as limited wettability, reinforcement agglomeration, and interfacial reactions are encountered during the processing of AMCs .

Results or Outcomes

The addition of micro/nano-reinforcements has been found to significantly enhance the attributes of AMCs. The most feasible and novel applications of AMCs have been envisioned .

Biomedical Research

Field

Biomedical Sciences

Application Summary

Acylpeptide hydrolase (APEH), an enzyme inhibited by dichlorvos (DDVP), plays a role in amino acid recycling from acylated peptides and degradation of oxidized proteins. AC-Met-amc is used as a fluorescent substrate to measure the activity of APEH .

Methods of Application

The enzymatic activity of APEH is measured using AC-Met-amc. The reaction mixture containing the appropriate amount of crude extracts in buffer is preincubated at 37 °C for 2 min .

Results or Outcomes

The study found that APEH is homogeneously distributed in Sertoli cells and early germ cells, but this pattern changes during spermiogenesis. Specifically, in elongated spermatids and spermatozoa, APEH was localized in the acrosome and the principal piece .

Oncology Research

Field

Oncology

Application Summary

Acylpeptide hydrolase (APEH) is a member of the prolyl-oligopeptidase class, with a unique substrate specificity, that has been suggested to have a potential oncogenic role. AC-Met-amc is used in the study of APEH’s role in cancer .

Methods of Application

A set of peptides was rationally designed from the lead compound SsCEI 4 and in vitro screened for APEH inhibition. A dodecapeptide named Ala 3 showed the best inhibitory effects and it was chosen as a candidate for investigating the anti-cancer effects induced by inhibition of APEH in SAOS-2 cell lines .

Results or Outcomes

The results clearly demonstrated that Ala 3 markedly reduced cell viability via deregulation of the APEH-proteasome system. Furthermore, flow cytometric analysis revealed that Ala 3 anti-proliferative effects were closely related to the activation of a caspase-dependent apoptotic pathway .

Proteostasis Research

Field

Molecular Biology

Application Summary

APEH acquires the ability to bind and process peptide substrates only when they include oxidized methionines. AC-Met-amc is used in the study of APEH’s role in proteostasis .

Methods of Application

The enzyme–substrate recognition event appears more efficient not only in the presence of multiple Met(O) sites but also in dependence of their optimal surrounding environment .

Results or Outcomes

The study found that the efficiency of APEH’s binding and processing of peptide substrates is dependent on the presence of oxidized methionines .

Hybrid Aluminum Matrix Composite (HAMC) Research

Application Summary

To reduce production costs and obtain the desired properties, researchers developed a hybrid aluminum matrix composite (HAMC), an AMC with two or more types of reinforcement . HAMC has various advantages and superior characteristics compared to traditional materials .

Methods of Application

Various methods are available for HAMC manufacturing, and different manufacturing methods result in different characteristics of HAMC composites, viewed from physical properties, mechanical properties, and production cost .

Results or Outcomes

Differences in the type, size, and amount of reinforcement produce various hybrid composite properties, especially in the physical properties, mechanical properties, and tribological behavior of HAMC .

Commercial Applications

Field

Commercial Production

Application Summary

AC-Met-amc is commercially produced and sold for various applications in scientific research .

Methods of Application

The product is manufactured and packaged according to industry standards and is available for purchase for use in various research applications .

Results or Outcomes

The commercial availability of AC-Met-amc facilitates its use in a wide range of scientific research applications .

未来方向

Research on acylpeptide hydrolase (APEH), the enzyme for which AC-Met-amc is a substrate, suggests that it could play a crucial role in the pathogenesis of cancer . This sheds new light on the potential of this enzyme as an attractive target for the diagnosis and the quest for selective cancer therapies .

属性

IUPAC Name |

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRSOUHHRUJURD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Met-amc | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。